

# Technical Support Center: Optimizing Powder Flow in MICROCEL® MC-12 Blends

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## Compound of Interest

Compound Name: MC12

Cat. No.: B15567640

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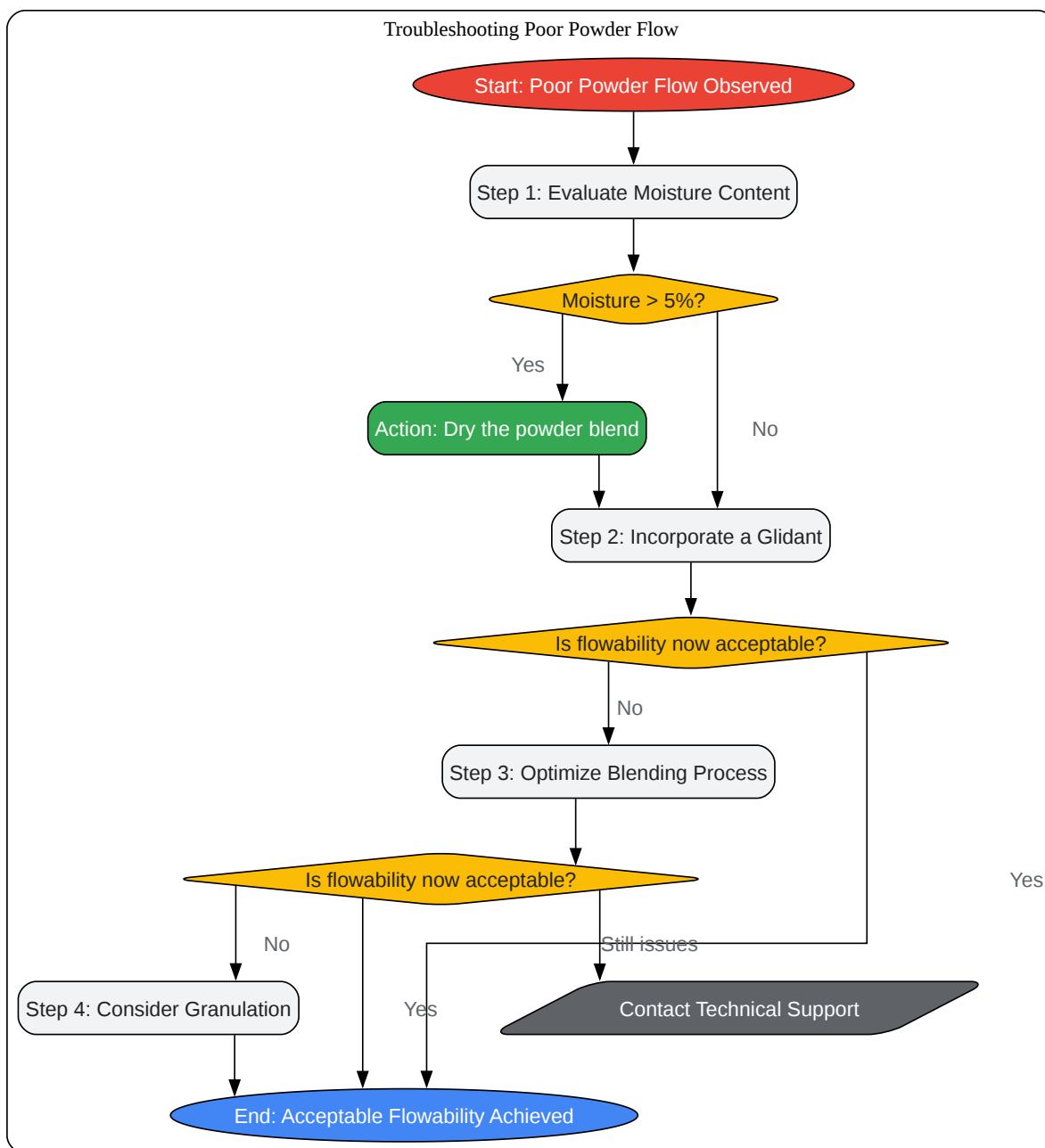
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing flowability problems with MICROCEL® MC-12 powder blends.

## Troubleshooting Guides

This section addresses common flowability issues encountered during experiments with MICROCEL® MC-12 and provides step-by-step solutions.

Issue 1: My MICROCEL® MC-12 blend is exhibiting poor flowability, leading to inconsistent die filling and tablet weight variation.

Poor powder flow is a frequent challenge in tablet manufacturing and can arise from several factors.<sup>[1]</sup> This guide will walk you through a systematic approach to identify and resolve the root cause of the issue.



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**Caption:** Troubleshooting workflow for poor powder flow.

## Step 1: Evaluate and Control Moisture Content

Excessive moisture can lead to particle agglomeration and poor flow.<sup>[2]</sup> For microcrystalline cellulose, moisture levels above 5% can significantly impact its mechanical and flow properties.<sup>[2]</sup>

- Recommendation: Determine the moisture content of your MICROCEL® MC-12 blend using a suitable method, such as loss on drying. If the moisture content is high, consider drying the powder.

## Step 2: Incorporate a Flow Aid (Glidant)

Glidants, such as colloidal silicon dioxide (e.g., Aerosil® 200), can significantly improve the flowability of powder blends by reducing interparticle friction and adhesion.<sup>[3][4]</sup> Studies have shown that an optimal concentration of colloidal silicon dioxide for microcrystalline cellulose is around 0.5% by weight.

- Recommendation: Introduce a glidant into your formulation. Start with a concentration of 0.25% to 0.5% w/w and assess the impact on flowability.

## Quantitative Impact of Colloidal Silicon Dioxide on Microcrystalline Cellulose Flow Properties

The following table summarizes the representative effects of adding varying concentrations of colloidal silicon dioxide (CSD) to a microcrystalline cellulose (MCC) powder blend.

Glidant Concentration (% w/w)	Angle of Repose (°)	Carr's Index (%)	Hausner Ratio	Flow Character
0 (Pure MCC)	41 - 45	23 - 28	1.30 - 1.39	Poor/Passable
0.125	36 - 40	19 - 22	1.23 - 1.28	Fair
0.25	31 - 35	16 - 20	1.19 - 1.25	Good
0.50	25 - 30	11 - 15	1.12 - 1.18	Excellent/Good
1.00	28 - 32	14 - 18	1.16 - 1.22	Good

Note: This data is synthesized from multiple sources and represents typical values. Actual results may vary depending on the specific grade of MCC, the properties of the other blend components, and the experimental conditions.

### Step 3: Optimize the Blending Process

The method and duration of blending can influence the distribution of the glidant and, consequently, the flowability of the blend.

- Recommendation: Ensure a homogenous mixture by using an appropriate blender (e.g., V-blender, Turbula® mixer) and optimizing the blending time. Insufficient blending may result in poor glidant distribution, while over-blending can lead to segregation.

### Step 4: Consider Granulation

If the above steps do not sufficiently improve flowability, granulation can be employed to increase particle size and create more spherical particles, which generally leads to better flow.

- Recommendation: Both wet and dry granulation methods can be effective. The choice of method will depend on the properties of the active pharmaceutical ingredient (API) and other excipients in the blend.

## Frequently Asked Questions (FAQs)

Q1: What are the typical flow properties of MICROCEL® MC-12?

MICROCEL® MC-12 is designed to have optimized compactibility and flow properties for direct compression. The manufacturer provides the following typical values:

- Angle of Repose: 36°
- Bulk Density: 0.3 g/cm<sup>3</sup>
- Tapped Density: 0.53 g/cm<sup>3</sup>

Based on these values, the Carr's Index and Hausner Ratio can be calculated:

- Carr's Index: Approximately 43.4%

- Hausner Ratio: Approximately 1.77

These calculated values suggest that while optimized, blends of MICROCEL® MC-12 may still benefit from formulation and process adjustments to achieve excellent flowability.

Q2: How does particle size and shape of MICROCEL® MC-12 affect flowability?

MICROCEL® MC-12 has an average particle diameter of 160 µm. Generally, larger and more spherical particles exhibit better flowability. The irregular, fibrous nature of some microcrystalline cellulose particles can lead to interlocking and poor flow.

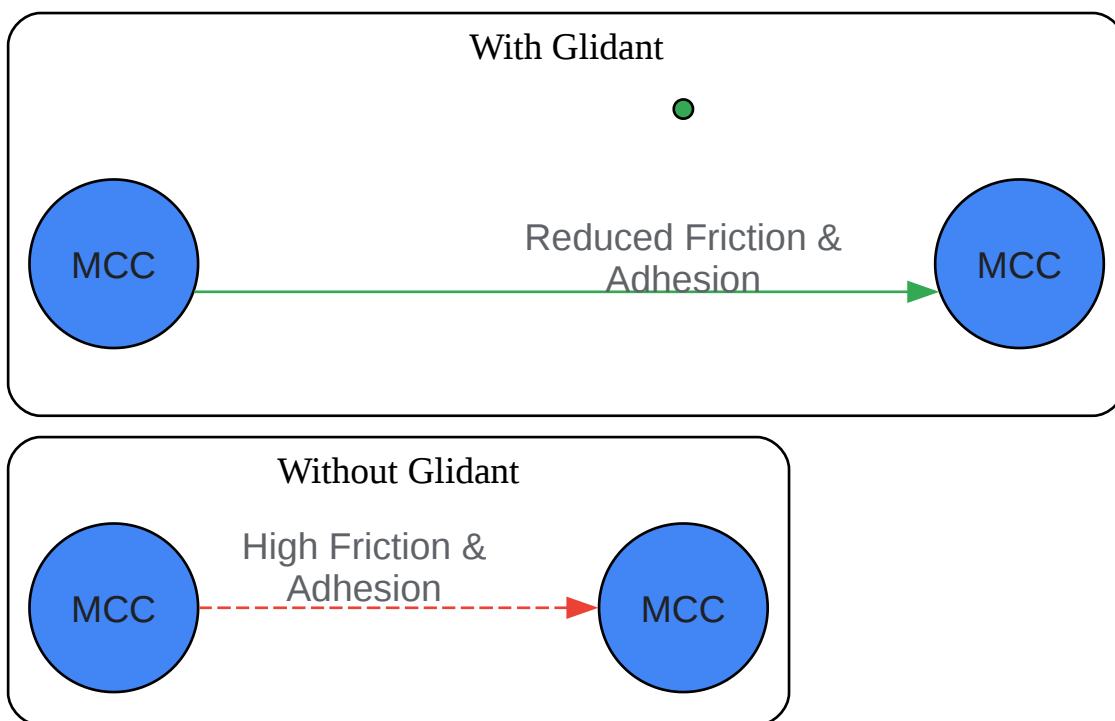
Q3: Can static electricity impact the flowability of my MICROCEL® MC-12 blend?

Yes, static electricity can cause particles to repel each other or adhere to equipment surfaces, hindering flow. This is more common in very dry powders.

- Recommendation: If you suspect static electricity is an issue, consider using anti-static devices in your processing area or incorporating a small amount of a conductive agent into your formulation.

Q4: What is the mechanism by which glidants improve the flowability of MICROCEL® MC-12?

Glidants, like colloidal silicon dioxide, work by adhering to the surface of the host particles (MICROCEL® MC-12 and API). This reduces the cohesive forces between particles by increasing the distance between them and reducing the area of contact. The glidant particles act like ball bearings, allowing the larger particles to move more freely past one another.



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**Caption:** Mechanism of glidant action.

## Experimental Protocols

### 1. Measurement of Angle of Repose

This method measures the angle of a conical pile formed by the powder, which is related to the interparticle friction.

- Apparatus: Funnel with a controlled orifice, a flat circular base with a known diameter, and a height-measuring device.
- Procedure:
  - Position the funnel above the center of the circular base, ensuring a fixed height between the funnel tip and the base.
  - Pour the powder blend through the funnel, allowing it to form a conical pile.

- Continue pouring until the apex of the cone reaches the funnel tip and the base of the cone has spread to the full diameter of the circular base.
  - Measure the height (h) of the powder cone.
  - The angle of repose ( $\theta$ ) is calculated using the following formula, where 'r' is the radius of the base:  $\theta = \tan^{-1}(h/r)$
- Interpretation of Results:

Angle of Repose (°)	Flow Character
$\leq 25$	Excellent
26 - 30	Good
31 - 35	Fair
36 - 40	Passable
41 - 45	Poor
46 - 55	Very Poor
$> 55$	Extremely Poor

## 2. Calculation of Carr's Index and Hausner Ratio

These indices are determined from the bulk and tapped densities of the powder and are measures of the powder's compressibility.

- Apparatus: Graduated cylinder, tapping device (optional, but recommended for reproducibility).
- Procedure:
  - Gently pour a known mass (m) of the powder blend into a graduated cylinder and record the unsettled volume (Vb) to determine the Bulk Density ( $\rho_b = m/V_b$ ).

- Mechanically tap the graduated cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder is constant. Record the final tapped volume ( $V_t$ ).
- Calculate the Tapped Density ( $\rho_t = m/V_t$ ).
- Calculate Carr's Index (CI) using the formula:  $CI (\%) = [(p_t - p_b) / p_t] \times 100$
- Calculate the Hausner Ratio (HR) using the formula:  $HR = p_t / p_b$
- Interpretation of Results:

Carr's Index (%)	Hausner Ratio	Flow Character
$\leq 10$	1.00 - 1.11	Excellent
11 - 15	1.12 - 1.18	Good
16 - 20	1.19 - 1.25	Fair
21 - 25	1.26 - 1.34	Passable
26 - 31	1.35 - 1.45	Poor
32 - 37	1.46 - 1.59	Very Poor
$> 38$	$> 1.60$	Extremely Poor

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